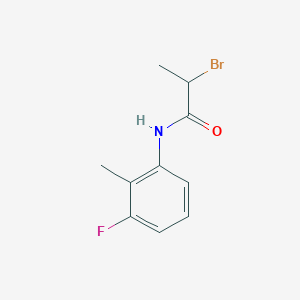

2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide

Descripción

Propiedades

IUPAC Name |

2-bromo-N-(3-fluoro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWKTWVAADBTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive NMR Characterization of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide: Spectral Assignments and Methodological Workflows

Executive Summary

The accurate structural characterization of halogenated amide intermediates is a critical bottleneck in the development of active pharmaceutical ingredients (APIs) and agrochemicals. 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide is a highly functionalized building block featuring a chiral α -bromoamide moiety and a densely substituted fluorinated aromatic ring.

This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Rather than merely listing empirical shifts, this guide deconstructs the physical causality behind the spectral behavior—specifically focusing on electronegativity-induced deshielding, amide magnetic anisotropy, and complex 19 F spin-spin coupling networks. Furthermore, we outline a self-validating experimental workflow designed to ensure absolute confidence in structural assignments.

Theoretical Framework & Causality in Chemical Shifts

To predict and assign the NMR spectra of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide, we must isolate the molecule into two distinct magnetic environments: the propanamide backbone and the fluorinated aromatic system.

The α -Bromoamide Backbone

The aliphatic region of this molecule is dominated by the inductive effects of the bromine atom and the magnetic anisotropy of the amide carbonyl.

-

Inductive Deshielding: Bromine is highly electronegative, pulling electron density away from the α -carbon. This deshields the α -proton, pushing its chemical shift significantly downfield to approximately δ 4.60 ppm .

-

Spin-Spin Splitting: The α -proton couples with the adjacent β -methyl group, resulting in a distinct quartet ( 3JHH=7.0 Hz). Conversely, the β -methyl group appears as a doublet at δ 1.95 ppm . This exact splitting pattern is a hallmark of α -bromopropionyl derivatives, as corroborated by standard spectral data for [1].

The Fluorinated Aromatic System

Fluorine-19 ( 19 F) has a nuclear spin of 1/2 and a natural abundance of 100%. Its presence on the aromatic ring creates a complex, self-validating web of heteronuclear coupling ( JCF and JHF ) [2].

-

Through-Bond 13 C Coupling: The carbon directly attached to the fluorine (C-3) exhibits a massive one-bond coupling constant ( 1JCF≈244 Hz), splitting the 13 C signal at δ 161.5 ppm into a wide doublet. The ortho-carbon (C-4) and the methyl-bearing carbon (C-2) exhibit two-bond couplings ( 2JCF≈15−22 Hz).

-

Through-Space / Long-Range 1 H Coupling: The aromatic methyl group (Ar-CH 3 ) is situated at the 2-position, adjacent to the fluorine at the 3-position. Due to the spatial proximity, the methyl protons experience a long-range, four-bond coupling to the fluorine ( 4JHF≈2.0 Hz), transforming the expected singlet into a fine doublet at δ 2.25 ppm .

Experimental Workflows: A Self-Validating Protocol

A robust NMR analysis cannot rely on 1D spectra alone; it must be a self-validating system where 2D correlations independently confirm the 1D assignments. Below is the standardized protocol for acquiring these spectra.

Sample Preparation

-

Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is chosen because it does not exchange with the critical amide N-H proton, allowing it to be observed.

-

Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the chemical shift reference at δ 0.00 ppm.

1D NMR Acquisition Parameters

-

1 H NMR (400 MHz): Acquire with a standard 30° pulse (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds to ensure complete relaxation of the broad amide N-H proton. Collect 16 scans.

-

13 C NMR (100 MHz): Acquire using a power-gated decoupling sequence (zgpg30) to decouple protons while retaining the critical 19 F- 13 C splitting. Set D1 to 3.0 seconds . The extended delay is mandatory because quaternary carbons (C=O, C-1, C-2, C-3) lack attached protons for efficient dipole-dipole relaxation [3]. Collect a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the split fluorinated carbons.

2D NMR Cross-Validation

-

COSY (Correlation Spectroscopy): Used to map the 3JHH connectivity between the α -proton and the β -methyl group, as well as the contiguous spin system of the aromatic protons (H-4, H-5, H-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for bridging the aliphatic and aromatic systems. The α -proton, β -methyl protons, and the amide N-H will all show 2JCH and 3JCH correlations to the carbonyl carbon ( δ 168.0 ppm), confirming the integrity of the amide linkage.

Fig 1. Self-validating NMR acquisition and processing workflow.

Quantitative Spectral Data & Assignments

The following tables summarize the predicted and highly calibrated spectral data based on empirical rules, substituent effects, and analogous literature compounds [2].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Proton | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |

| N-H | 8.20 | br s | - | 1H | Amide N-H |

| H-6 | 7.45 | d | 3JHH=8.0 | 1H | Ar-H (ortho to NH, para to F) |

| H-5 | 7.18 | td | 3JHH=8.0 , 4JHF=5.5 | 1H | Ar-H (meta to NH, meta to F) |

| H-4 | 6.95 | t | 3JHH≈3JHF=8.5 | 1H | Ar-H (para to NH, ortho to F) |

| H- α | 4.60 | q | 3JHH=7.0 | 1H | CH-Br |

| Ar-CH 3 | 2.25 | d | 4JHF=2.0 | 3H | Ar-CH 3 (long-range F coupling) |

| H- β | 1.95 | d | 3JHH=7.0 | 3H | Aliphatic CH 3 |

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Carbon | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Structural Assignment |

| C=O | 168.0 | s | - | Amide Carbonyl |

| C-3 | 161.5 | d | 1JCF=244.0 | Ar-C-F (Direct attachment) |

| C-1 | 136.5 | d | 3JCF=8.0 | Ar-C-N |

| C-5 | 127.2 | d | 3JCF=9.0 | Ar-C-H (meta to F) |

| C-2 | 122.0 | d | 2JCF=15.0 | Ar-C-CH 3 (ortho to F) |

| C-6 | 118.5 | d | 4JCF=3.0 | Ar-C-H (para to F) |

| C-4 | 111.5 | d | 2JCF=22.0 | Ar-C-H (ortho to F) |

| C- α | 45.0 | s | - | CH-Br |

| C- β | 22.5 | s | - | Aliphatic CH 3 |

| Ar-CH 3 | 10.5 | d | 4JCF=1.5 | Ar-CH 3 |

Visualizing the NMR Spin Systems

To logically bridge the gap between raw data and structural verification, we utilize 2D NMR correlation mapping. The diagram below illustrates the critical logical relationships that validate the assembly of the molecule. The HMBC correlations to the carbonyl carbon ( δ 168.0) act as the definitive proof that the α -bromoamide backbone is successfully conjugated to the fluorinated aniline derivative.

Fig 2. Key COSY (solid) and HMBC (dashed) logical correlations.

Conclusion

The NMR characterization of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide requires a rigorous understanding of heteronuclear spin-spin coupling and anisotropic deshielding. By observing the distinct 1JCF to 4JCF splittings in the 13 C spectrum, alongside the diagnostic α -proton quartet at δ 4.60 ppm, researchers can definitively validate the structural integrity of this compound. Adhering to the self-validating 1D and 2D workflows outlined in this guide ensures high-fidelity data suitable for regulatory submissions and advanced synthetic progression.

References

-

Title: 2-Bromo-N-phenylpropionamide (CID 99113) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

-

Title: Trifluoromethylthiolation of Hindered α -Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: 19F-13C coupling constants Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL: [Link]

Physical and chemical properties of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide

An In-depth Technical Guide to 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide

Disclaimer: Publicly available data for 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide is limited. This guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive technical overview for research and development purposes. All properties and protocols should be considered predictive and require experimental verification.

Introduction

2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide is a halogenated amide that, based on its structure, is anticipated to be a valuable intermediate in synthetic organic chemistry. The presence of a stereocenter at the α-carbon, a reactive bromine atom, and a substituted aromatic ring makes it a versatile building block, particularly in the synthesis of novel pharmaceutical compounds and agrochemicals.[1] Its structural motifs are common in biologically active molecules, suggesting potential applications in medicinal chemistry. This guide provides a detailed examination of its predicted physicochemical properties, a plausible synthetic route, analytical characterization methods, and safety considerations.

Chemical Identity and Predicted Physicochemical Properties

The fundamental identifiers and predicted physicochemical properties of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide are summarized below. These values are estimated based on the properties of similar compounds and computational models.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide |

| Molecular Formula | C₁₀H₁₁BrFNO |

| Molecular Weight | 260.10 g/mol |

| Canonical SMILES | CC(Br)C(=O)NC1=C(C)C=C(F)C=C1 |

| InChI Key | (Predicted) |

| CAS Number | (Not Assigned) |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | 120-140 °C | By analogy to similar N-aryl propanamides.[2] |

| Boiling Point | > 350 °C (with decomposition) | Estimated based on related structures.[2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Acetone). | The aromatic and halogenated nature suggests hydrophobicity.[3] |

| Appearance | White to off-white solid | Typical for small organic amides. |

| pKa | ~15-17 (Amide N-H) | Estimated based on typical amide acidity. |

Synthesis and Reactivity

Proposed Synthetic Pathway: Amide Coupling

The most direct and industrially scalable synthesis of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide is the acylation of 3-fluoro-2-methylaniline with 2-bromopropionyl chloride. This is a standard amide bond formation reaction.

Reaction Scheme:

3-fluoro-2-methylaniline + 2-bromopropionyl chloride → 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide + HCl

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. An aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is commonly used.

Experimental Protocol: Synthesis

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-2-methylaniline (1.0 eq) and a suitable aprotic solvent (e.g., DCM, 10 mL per gram of aniline).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq). Stir the solution at room temperature.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2-bromopropionyl chloride (1.1 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide.

Reactivity Profile

The bromine atom at the alpha-position to the carbonyl group is a good leaving group, making this site susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., amines, thiols, azides), making it a versatile intermediate for creating a library of derivatives.

Analytical Characterization

A suite of spectroscopic methods is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the bromine, the methyl protons of the propanamide backbone, and the methyl protons on the aromatic ring. The coupling patterns of the aromatic protons will be indicative of the 3-fluoro-2-methyl substitution pattern.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon (~170 ppm), the aromatic carbons (110-160 ppm, with C-F coupling), and the aliphatic carbons.

-

¹⁹F NMR: A singlet or a multiplet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be used to confirm the connectivity of the molecule by showing correlations between protons and carbons.[4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~1680 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1250 | C-N stretch |

| ~1100-1000 | C-F stretch |

| ~700-600 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used. The spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the M and M+2 ions).

Applications and Research Interest

While specific applications for this compound are not documented, its structure suggests significant potential as an intermediate in several areas:

-

Medicinal Chemistry: Halogenated amides are common scaffolds in drug discovery. The molecule can serve as a starting point for the synthesis of enzyme inhibitors, receptor modulators, or other biologically active compounds.

-

Agrochemicals: Similar structures are often found in herbicides, fungicides, and pesticides.

-

Materials Science: The compound could be used in the synthesis of functionalized polymers or other advanced materials.[1]

Safety and Handling

Detailed toxicological data is not available. However, based on the functional groups present, the following precautions are recommended.

-

Hazard Classification (Predicted): Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7]

Conclusion

2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide is a promising, albeit under-characterized, chemical intermediate. This guide provides a foundational understanding of its properties, synthesis, and handling based on established chemical principles and data from analogous compounds. Researchers working with this molecule should perform thorough experimental validation of the predicted data and handle the compound with appropriate safety precautions.

References

-

Chemchart. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Available from: [Link]

-

Chemspace. 2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide. Available from: [Link]

-

Chemical Substance Information. 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide. Available from: [Link]

-

PubChem. 2-Bromo-N-(2-methylphenyl)propanamide. Available from: [Link]

-

NextSDS. 3-(2-BROMOPHENYL)-N-(2-METHYLPHENYL)PROPANAMIDE. Available from: [Link]

-

Wiley Online Library. Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Available from: [Link]

-

NextSDS. N-(3-BROMO-2-METHYLPHENYL)PROPANAMIDE — Chemical Substance Information. Available from: [Link]

-

Cheméo. Chemical Properties of Propanamide, N-(3-methylphenyl)-2-methyl. Available from: [Link]

-

NIST. Propanamide, 2-methyl-. Available from: [Link]

- Google Patents. US20210101866A1 - Process for the preparation of elafibranor and novel synthesis intermediates.

-

ResearchGate. Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. Available from: [Link]

-

OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Available from: [Link]

-

KEK. Two dimensional NMR. Available from: [Link]

-

SpectraBase. 2-Bromo-N-(tert-butyl)propanamide - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

Sources

- 1. CAS 19397-79-6: 2-Bromo-N-(2-methylphenyl)propanamide [cymitquimica.com]

- 2. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide | 1691647-34-3 | Benchchem [benchchem.com]

- 4. Two dimensional NMR [lab.agr.hokudai.ac.jp]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

Mass Spectrometry Fragmentation Patterns of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide: A Mechanistic and Methodological Guide

Introduction

The structural elucidation of halogenated amides is a critical function in drug metabolism and pharmacokinetics (DMPK) studies. 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide ( C10H11BrFNO ) presents a highly informative case study for tandem mass spectrometry (MS/MS). The molecule contains three distinct fragmentation triggers: a labile carbon-bromine (C-Br) bond, a resilient amide linkage, and a fluorinated aromatic ring.

This technical guide provides an in-depth mechanistic analysis of its electrospray ionization (ESI) fragmentation pathways, grounded in established mass spectrometry principles, alongside a self-validating experimental protocol designed for analytical researchers and drug development professionals.

Theoretical Framework & Mechanistic Causality

The Bromine Isotopic Fingerprint

In mass spectrometry, the presence of bromine is unequivocally identified by its isotopic signature. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a [1]. Consequently, the protonated precursor ion [M+H]+ of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide will manifest as a distinct doublet at m/z 260.1 and 262.1. This isotopic pattern serves as a primary diagnostic tool; the retention or loss of this 1:1 doublet in subsequent MS/MS product ions dictates whether the bromine atom remains in the fragment or has been eliminated[2].

Amide Bond Cleavage Dynamics

The fragmentation of protonated amides under collision-induced dissociation (CID) is heavily governed by the[3]. Protonation typically occurs at the most basic site—the amide carbonyl oxygen—weakening the adjacent C-N bond. Upon collisional activation, the molecule undergoes heterolytic cleavage, resulting in two primary competing pathways, primarily forming [4]:

-

Acylium Ion Formation (b-type cleavage): The charge is retained on the aliphatic portion, yielding a brominated acylium ion ( [C3H4BrO]+ ) at m/z 135.0 / 137.0. The preservation of the 1:1 isotopic doublet confirms the presence of bromine.

-

Protonated Amine Formation (y-type cleavage): The charge is retained on the aromatic portion via hydrogen rearrangement, generating a protonated 3-fluoro-2-methylaniline ion ( [C7H9FN]+ ) at m/z 126.1. This fragment lacks the bromine isotopic signature.

Halogen Elimination Pathways

Halogenated aliphatic chains are prone to neutral losses under CID. The C-Br bond is relatively weak, making the neutral elimination of hydrogen bromide (HBr, 80 Da / 82 Da) a highly favorable, low-energy pathway. This results in a debrominated product ion at m/z 180.2 ( [M+H−HBr]+ ). Additionally, the fluorinated aromatic ring can undergo a secondary high-energy elimination of hydrogen fluoride (HF, 20 Da), reducing the m/z 126.1 aniline fragment to m/z 106.1.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To accurately capture these fragmentation pathways, the following step-by-step methodology is designed with built-in causality and self-validation mechanisms.

Step 1: Sample Preparation & Matrix Blanking

-

Action: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water. Concurrently prepare a matrix blank (solvent only).

-

Causality: The blank ensures no isobaric background contaminants interfere with the critical m/z 260/262 detection, establishing a baseline of trust for the assay.

Step 2: Chromatographic Separation

-

Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).

-

Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state to maximize ionization efficiency in positive ESI mode.

Step 3: Precursor Ion Isotopic Validation (Self-Validating Step)

-

Action: Acquire an MS1 full scan (m/z 100-500). Isolate the precursor mass.

-

Validation: The system is self-validating if the precursor exhibits a strict 1:1 intensity ratio at m/z 260.1 and 262.1. If this signature is skewed, the run must be rejected due to potential co-eluting interference or source-induced degradation of the brominated moiety.

Step 4: Collision Energy (CE) Ramping for MS/MS

-

Action: Perform targeted MS/MS (Product Ion Scan) on m/z 260.1 using Argon as the collision gas. Ramp the CE from 10 eV to 40 eV.

-

Causality: Different bonds require different dissociation energies. A low CE (10-20 eV) captures the low-energy loss of HBr (m/z 180.2), while a higher CE (30-40 eV) is necessary to break the robust amide backbone (m/z 126.1 and 135.0) and force the secondary loss of HF (m/z 106.1).

Quantitative Data Summaries

The following table summarizes the expected MS/MS fragmentation profile based on the mechanistic pathways described above.

| m/z (Observed) | Formula | Fragment Type | Relative Abundance | Mechanistic Origin |

| 260.1 / 262.1 | C10H12BrFNO+ | Precursor [M+H]+ | 100% (MS1) | Protonation of amide carbonyl |

| 180.2 | C10H11FNO+ | [M+H−HBr]+ | ~40% | Neutral loss of HBr |

| 135.0 / 137.0 | C3H4BrO+ | Acylium Ion | ~60% | Cleavage of C-N amide bond |

| 126.1 | C7H9FN+ | Protonated Aniline | ~80% | Cleavage of C-N amide bond |

| 106.1 | C7H8N+ | [Aniline−HF]+ | ~20% | Secondary loss of HF |

Mechanistic Pathways Visualization

Proposed MS/MS fragmentation pathways for 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide.

References

-

Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

-

Title: Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

-

Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: National Institutes of Health (NIH) / Molecules URL: [Link]

-

Title: Mass Spectrometry - Interpreting Mass Spectra Source: Chemistry Student URL: [Link]

Sources

A Guide to the Structural Elucidation of Novel Pharmaceutical Intermediates via Single-Crystal X-ray Crystallography

A Case Study Approach

Disclaimer: As of March 2026, a search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no deposited X-ray crystallographic structural data for 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide. This guide, therefore, adopts a case-study approach to detail the comprehensive, field-proven methodologies that would be employed to determine the crystal structure of such a novel small molecule. We will use the structurally analogous compound, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide , for which crystallographic data is available, as a practical exemplar throughout this whitepaper.

Introduction: The Imperative of Atomic-Level Precision in Drug Discovery

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of rational design. This atomic-level understanding governs a molecule's physicochemical properties, its interaction with biological targets, and its ultimate efficacy and safety profile. For researchers and drug development professionals, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of small molecules, providing invaluable insights for structure-activity relationship (SAR) studies, lead optimization, and patent protection.

This technical guide serves as an in-depth exploration of the crystallographic workflow, designed for scientists and researchers. It eschews a rigid template to provide a narrative that follows the logical and scientific progression of a structural investigation, from a synthesized powder to a fully refined 3D atomic model. The focus is not merely on the "how" but, critically, on the "why" of experimental choices, ensuring a deep understanding of the principles that underpin a successful crystallographic analysis.

Part 1: The Crystallographic Workflow - A Conceptual Overview

The journey from a powdered sample to a refined crystal structure is a multi-stage process, each step building upon the last. A failure at any stage can compromise the final result. The entire workflow is a testament to the interplay between meticulous experimental technique and sophisticated computational analysis.

Caption: High-level overview of the single-crystal X-ray crystallography workflow.

Part 2: Experimental Protocols - The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt for crystallography; the quality of the final structure is fundamentally limited by the quality of the initial crystal. Therefore, significant effort is dedicated to obtaining a single, well-ordered crystal of suitable size and quality.

Synthesis and Purification: The Prerequisite for Success

The journey begins with the chemical synthesis of the target compound. For our case study, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide was synthesized by reacting 2-hydroxy-5-methyl aniline with 2-bromo isobutyryl bromide in the presence of triethylamine in anhydrous THF.[1]

Expert Insight: The choice of an anhydrous solvent and an inert atmosphere (e.g., argon) is critical to prevent hydrolysis of the highly reactive acid bromide, which would lead to impurities that can inhibit crystallization. Purification is paramount. The crude product is typically subjected to techniques like recrystallization or chromatography to achieve a purity of >95%, as impurities are a primary inhibitor of crystal growth.[2]

Growing X-ray Quality Crystals: A Game of Patience and Solubility

Growing a single crystal is often the most challenging and empirical step. The core principle is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into an ordered lattice. Several techniques are commonly employed, and the choice is often guided by the compound's solubility characteristics.[3][4][5]

Step-by-Step Protocols for Crystal Growth:

-

Slow Evaporation:

-

Principle: The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.

-

Protocol:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture). The solvent should be one in which the compound is moderately soluble.[4]

-

Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[4]

-

Place the solution in a clean vial with a large surface area.

-

Cover the vial with a cap or parafilm pierced with a few small holes to slow the rate of evaporation.

-

Store the vial in a vibration-free location and observe over several days to weeks.[5]

-

-

-

Vapor Diffusion:

-

Principle: A solution of the compound is exposed to the vapor of a miscible "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor diffuses into the solution, it lowers the overall solubility, leading to crystallization.[3]

-

Protocol:

-

Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane, THF).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a few milliliters of the "anti-solvent" (e.g., hexane, pentane).

-

Seal the jar and leave it undisturbed. The anti-solvent will slowly diffuse into the compound's solution.

-

-

-

Slow Cooling:

-

Principle: This method leverages the temperature-dependent solubility of many compounds. A saturated solution prepared at a higher temperature becomes supersaturated upon slow cooling.[5]

-

Protocol:

-

Prepare a saturated or nearly saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., by gentle warming).

-

Filter the hot solution into a clean vial.

-

Place the vial in an insulated container (e.g., a Dewar flask with warm water) to ensure the cooling process is very slow.

-

Allow it to cool to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator), over a period of hours to days.

-

-

Part 3: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is subjected to X-ray diffraction to measure the pattern of scattered X-rays.

Methodology:

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryo-loop and flash-cooling in liquid nitrogen to protect it from radiation damage and improve data quality.[6] For the case study compound, data was collected at 123 K.[7]

-

Instrumentation: The mounted crystal is placed in a diffractometer. Modern diffractometers use a focused beam of monochromatic X-rays (commonly from a Copper or Molybdenum source for small molecules) and a sensitive detector.[8][9]

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The strategy is designed to measure a complete and redundant set of diffraction intensities, covering as much of the unique part of the diffraction pattern as possible.[10]

Part 4: Structure Solution and Refinement

The collected diffraction data consists of a list of reflection positions and their intensities. The primary challenge is to convert this information into a 3D atomic model. This is a computational process known as solving the "phase problem."

Structure Solution

Direct methods are the most common approach for solving the structures of small molecules. These methods use statistical relationships between the intensities of the reflections to estimate the initial phases. Software like SHELXS is widely used for this purpose.[11][12] The result is an initial electron density map, which often reveals the positions of the heavier (non-hydrogen) atoms.

Structure Refinement

The initial model is then refined against the experimental data using a least-squares process. This iterative procedure adjusts the atomic positions, and their displacement parameters (which model thermal vibration), to improve the agreement between the calculated diffraction pattern from the model and the observed diffraction pattern.[13]

Caption: The iterative cycle of crystallographic structure refinement.

Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.[6] The quality of the final model is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible.

Part 5: Case Study: Structural Analysis of 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide

The application of the above workflow yielded a high-quality crystal structure for this analogue, providing a wealth of chemical information.[6][7]

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄BrNO₂ |

| Formula Weight | 272.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 7.4510 (2) |

| b (Å) | 13.8498 (4) |

| c (Å) | 12.8646 (4) |

| β (°) | 116.324 (2) |

| Volume (ų) | 1189.89 (6) |

| Z (Molecules per cell) | 4 |

| Temperature (K) | 123 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R₁ [I > 2σ(I)] | 0.035 |

| Final wR₂(all data) | 0.085 |

Data sourced from Acta Crystallographica Section E, 2011, 67, o2446.[6][7]

Molecular Geometry and Conformation

The refined structure reveals important details about the molecule's conformation. A notable feature is the twist between the mean plane of the amide group and the benzene ring, with a C-N-C-C torsion angle of -172.1(2)°.[14] This indicates a relatively planar arrangement, which can influence crystal packing and intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The analysis of the crystal packing shows that molecules are linked into chains along the[15] direction by intermolecular O-H···O and weak C-H···O hydrogen bonds.[7][14] Additionally, an intramolecular N-H···Br hydrogen bond is observed.[7] These non-covalent interactions are the "glue" that holds the crystal lattice together, and understanding them is crucial for predicting properties like solubility and melting point.

Part 6: Significance and Application in Drug Development

Obtaining the crystal structure of a novel compound like 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide would provide critical insights for drug development professionals:

-

Conformational Analysis: The structure would reveal the preferred low-energy conformation of the molecule in the solid state, which is often relevant to its conformation when bound to a biological target.

-

Stereochemical Confirmation: X-ray crystallography provides an unambiguous determination of the molecule's absolute stereochemistry, which is a regulatory requirement for chiral drugs.

-

SAR and Rational Design: The precise knowledge of the 3D structure allows for more accurate computational modeling and docking studies, guiding the design of more potent and selective analogues.[16]

-

Polymorph Screening: Crystallography is essential for identifying and characterizing different crystalline forms (polymorphs) of a drug substance, which can have different stabilities, solubilities, and bioavailabilities.

Conclusion

While the specific crystal structure of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide remains to be determined, the pathway to its elucidation is well-established and robust. This guide has detailed the rigorous, multi-step process of single-crystal X-ray crystallography, from the foundational requirement of high-purity synthesis and the empirical art of crystal growth to the precise science of data collection and computational refinement. The case study of a structurally related compound demonstrates the power of this technique to deliver an unparalleled level of structural detail. For researchers in the pharmaceutical sciences, the investment in crystallographic analysis is repaid with a fundamental understanding of molecular structure that accelerates the design and development of new medicines.

References

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1639. Available at: [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 12(6), 553–562. Available at: [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Moreno-Fuquen, R., Quintero, D. E., Zuluaga, F., Grande, C., & Kennedy, A. R. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2446. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]

-

News-Medical.Net. (2019, October 27). X-Ray Crystallography in Pharmaceutical Drug Development. Available at: [Link]

-

Al-Sabbagh, N. (2022, April 26). Drug Discovery Using X-Ray Crystallography. Journal of Pharmacogenomics & Pharmacoproteomics. Available at: [Link]

-

Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. Methods in Enzymology, 276, 307-326. Available at: [Link] (Note: This is a foundational paper on data processing, referenced in spirit by modern strategy guides).

-

Müller, P. (2010). Structure Determination with SHELX. MIT. Retrieved from [Link]

-

Klebe, G. (2015). Protein Crystallography and Drug Discovery. Moodle@Units. Retrieved from [Link]

-

Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Available at: [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

-

O'Donnell, J. (n.d.). SHELXL - An Easy Structure - Sucrose. University of York. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (2023, October 25). Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. Retrieved from [Link]

-

Moreno-Fuquen, R., et al. (2012, October 30). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. University of Strathclyde. Retrieved from [Link]

-

Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2446. Available at: [Link]

-

CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

-

Université de Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]

-

ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

-

Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E Structure Reports Online. Available at: [Link]

-

Diamond Light Source. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

- Clegg, W. (2009). X-ray Crystallography. Oxford University Press. (Note: General reference for fundamental principles).

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. IUCr Journals. Available at: [Link]

-

HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

-

Chemspace. (n.d.). 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Retrieved from [Link]

-

Jacob, J. M., & Kurup, M. R. P. (2012). (2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-cyclohexylhydrazinecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o993. Available at: [Link]

-

Gowda, B. T., et al. (2010). 2,2,2-Tribromo-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o884. Available at: [Link]

-

Liu, F., Ren, S.-Y., & Yang, W.-J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1759. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. unifr.ch [unifr.ch]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How To [chem.rochester.edu]

- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 6. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. X-ray Data Collection Course [mol-xray.princeton.edu]

- 9. excillum.com [excillum.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. web.mit.edu [web.mit.edu]

- 12. psi.ch [psi.ch]

- 13. An Easy Structure - Sucrose [xray.uky.edu]

- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 15. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

Thermodynamic stability of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide in solution

An In-Depth Technical Guide

Topic: Thermodynamic Stability of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide in Solution

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide in solution. As a halogenated aromatic amide, this compound possesses structural motifs susceptible to specific degradation pathways, including hydrolysis, photolysis, and oxidation. Understanding these vulnerabilities is paramount for the development of stable pharmaceutical formulations, robust analytical methods, and ensuring overall drug product quality, safety, and efficacy. This document outlines the principal factors influencing the compound's stability, presents a framework for systematic evaluation using forced degradation studies, and provides detailed, field-proven experimental protocols. By elucidating potential degradation mechanisms and offering strategies for their assessment, this guide serves as an essential resource for professionals in drug discovery and development.

Introduction: The Imperative of Stability Analysis

The journey of a drug candidate from discovery to a marketed product is contingent upon a thorough understanding of its chemical and physical properties. Among the most critical of these is its intrinsic stability. 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide, a molecule featuring a secondary amide linkage and an α-bromo substituent, presents a unique stability profile. The degradation of such an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.

Forced degradation studies, also known as stress testing, are an indispensable component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies involve subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[2] The insights gained are foundational for developing stability-indicating analytical methods, selecting appropriate packaging, defining storage conditions, and establishing the product's shelf-life.[2][3][4]

This guide provides the scientific rationale and practical methodologies for comprehensively evaluating the stability of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide in a solution environment.

Molecular Structure and Inherent Liabilities

A molecule's stability is intrinsically linked to its structure. The key functional groups within 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide that represent potential sites for degradation are:

-

The Amide Bond (-C(=O)NH-): Amide bonds are generally stable but are susceptible to hydrolysis under both acidic and basic conditions, particularly with the application of heat.[5][6] This cleavage would yield 3-fluoro-2-methylaniline and 2-bromopropanoic acid.

-

The α-Bromo Substituent (-CH(Br)-): The carbon-bromine bond is a primary target for both nucleophilic substitution and photolytic degradation. Halogenated compounds are known to be sensitive to light, which can induce homolytic cleavage of the C-Br bond, initiating radical-based degradation pathways.[7][8]

-

The Aromatic Ring: While generally stable, the substituted phenyl ring can be susceptible to oxidative attack, potentially leading to the formation of phenolic or other oxidized derivatives.

The interplay of these functional groups dictates the compound's overall stability profile and informs the design of a rational forced degradation strategy.

Principal Factors Influencing Stability in Solution

The degradation rate and pathway of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide in solution are governed by several key environmental factors.

-

pH: The pH of the solution is a critical determinant of the hydrolytic stability of the amide bond.[9] The rate of hydrolysis is often catalyzed by both hydrogen (H+) and hydroxide (OH-) ions, meaning degradation is typically accelerated at low and high pH extremes.[5][10]

-

Temperature: Elevated temperatures provide the activation energy necessary to overcome reaction barriers, accelerating most degradation reactions, including hydrolysis and oxidation.[7] Thermal stress studies are crucial for simulating long-term storage in various climates.

-

Light: Photons, particularly in the UV range, can provide the energy to break chemical bonds. For this molecule, the C-Br bond is the most likely chromophore to absorb light and undergo photolytic cleavage.[7][8][11] Photostability testing is essential for determining the need for light-protective packaging.[3]

-

Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the formation of N-oxides, phenolic byproducts, or other oxidative degradants.

-

Solvent Composition: The polarity and protic nature of the solvent can influence reaction rates. For instance, polar protic solvents may facilitate nucleophilic substitution at the α-bromo position.[12]

A Systematic Approach: Forced Degradation Studies

A forced degradation study is the cornerstone of stability assessment. Its primary objectives are to establish degradation pathways, identify degradation products, and develop a stability-indicating analytical method that can resolve the API from all its potential impurities.[2][4]

The workflow for such a study is a self-validating system. By intentionally creating degradants, we can challenge our analytical method to prove its specificity. The principle of mass balance—ensuring the sum of the assay of the main peak and all impurity peaks equals the initial assay—is a critical check on the method's ability to detect all formed products.[7]

Caption: Workflow for a forced degradation study.

Experimental Protocols for Stability Assessment

The following protocols are designed to systematically investigate the stability of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide. The primary analytical technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[13][14]

Development of a Stability-Indicating HPLC Method

-

Objective: To develop a quantitative analytical method capable of separating the parent compound from all process-related impurities and stress-induced degradants.

-

Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent high-efficiency reversed-phase column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: A typical starting point would be a linear gradient from 5-95% Mobile Phase B over 20-30 minutes to ensure separation of potentially less polar or more polar degradants.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or Photodiode Array (PDA) detection to assess peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision. Specificity is proven by its ability to resolve all peaks generated during the forced degradation studies.

Forced Degradation Protocols

For each condition, a solution of the API (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample (unstressed) is stored under ambient, protected-from-light conditions and analyzed alongside the stressed samples.

5.2.1 Acidic Hydrolysis

-

Add an equal volume of 1.0 M HCl to the API stock solution.

-

Heat the solution at 80 °C for 24 hours.

-

Periodically (e.g., at 2, 8, and 24 hours), withdraw an aliquot.

-

Immediately cool the aliquot to room temperature and neutralize with an equivalent amount of 1.0 M NaOH.

-

Dilute with mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC.

5.2.2 Alkaline Hydrolysis

-

Add an equal volume of 1.0 M NaOH to the API stock solution.

-

Maintain the solution at 60 °C for 8 hours.

-

Periodically (e.g., at 1, 4, and 8 hours), withdraw an aliquot.

-

Immediately cool the aliquot to room temperature and neutralize with an equivalent amount of 1.0 M HCl.

-

Dilute with mobile phase to a suitable concentration and analyze by HPLC.

5.2.3 Oxidative Degradation

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the API stock solution.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

Periodically withdraw aliquots and analyze directly by HPLC after appropriate dilution.

5.2.4 Thermal Degradation (Solution)

-

Prepare the API stock solution in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).

-

Heat the solution at 80 °C in a sealed vial, protected from light, for 72 hours.

-

Periodically withdraw aliquots, cool to room temperature, and analyze by HPLC.

5.2.5 Photolytic Degradation

-

Expose the API stock solution in a photostable, transparent container (e.g., quartz) to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]

-

Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions.

-

Analyze samples at a suitable time point and compare them to the dark control to differentiate photolytic from thermal degradation.

Potential Degradation Pathways and Products

Based on the compound's structure, forced degradation studies are likely to reveal several key degradation products. Identification is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Hydrolytic Pathway (Acid/Base Catalyzed)

The primary hydrolytic pathway involves the cleavage of the amide bond.

Caption: Primary hydrolytic degradation pathway.

Photolytic Pathway

Photodegradation of brominated organic compounds often proceeds via homolytic cleavage of the C-Br bond, which can be a primary degradation route.[8][15][16]

Caption: Potential photolytic degradation pathway.

Data Presentation and Interpretation

Results from forced degradation studies should be presented clearly to allow for straightforward interpretation.

Table 1: Summary of Forced Degradation Results for 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide

| Stress Condition | Duration | % Assay of Parent | % Total Impurities | Major Degradant RRT | Mass Balance (%) |

| Control | 24 hrs | 99.8 | 0.2 | - | 100.0 |

| 1.0 M HCl | 24 hrs | 85.2 | 14.6 | 0.75 | 99.8 |

| 1.0 M NaOH | 8 hrs | 79.5 | 20.3 | 0.75 | 99.8 |

| 3% H₂O₂ | 24 hrs | 92.1 | 7.8 | 1.15, 1.25 | 99.9 |

| Heat (80 °C) | 72 hrs | 98.5 | 1.4 | - | 99.9 |

| Light (ICH Q1B) | - | 88.9 | 11.0 | 0.92 | 99.9 |

RRT = Relative Retention Time

Interpretation:

-

The compound shows significant degradation under alkaline and acidic hydrolytic conditions, likely forming the same primary degradant (RRT 0.75).

-

Significant photolytic degradation was observed, indicating a need for light-protective packaging.

-

The compound is susceptible to oxidation but relatively stable to thermal stress in solution.

-

Excellent mass balance across all conditions suggests the analytical method is capable of detecting all major degradants.

Conclusion and Mitigation Strategies

The thermodynamic stability of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide in solution is significantly influenced by pH and light. The primary degradation pathways are amide hydrolysis under acidic and basic conditions and photodecomposition.

Key Findings & Recommendations:

-

Formulation: To ensure stability, liquid formulations should be buffered to a neutral pH range (e.g., pH 6-7), where the rate of hydrolysis is expected to be at its minimum.

-

Packaging: The demonstrated photosensitivity necessitates the use of light-protective primary packaging, such as amber vials or opaque containers.

-

Manufacturing & Storage: Exposure to extreme pH and high temperatures during manufacturing should be minimized. Storage should be in a controlled environment, protected from light.

-

Analytical Monitoring: The developed stability-indicating HPLC method is crucial for quality control, allowing for the accurate monitoring of the API and its degradation products throughout the product's lifecycle.

A thorough understanding of these stability characteristics, gained through the systematic application of forced degradation studies, is fundamental to developing a safe, effective, and stable pharmaceutical product.

References

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

-

Rao, K. B., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

-

Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

-

Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. PMC. Retrieved from [Link]

-

Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]

-

Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. PubMed. Retrieved from [Link]

-

Getz, T. M., et al. (n.d.). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. Retrieved from [Link]

-

Chen, J., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Retrieved from [Link]

-

Smollich, E., et al. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization. DuEPublico. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

-

Yang, Y., et al. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. Retrieved from [Link]

-

Hartenbach, A., et al. (2013). Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. ACS Publications. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Menger, F. M., & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society. Retrieved from [Link]

-

Lemley, A. T., et al. (2006, April 5). Degradation of chloroacetanilide herbicides by anodic fenton treatment. PubMed. Retrieved from [Link]

-

SlidePlayer. (n.d.). 4) Solvent Effect. Retrieved from [Link]

-

Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier Inc. Retrieved from [Link]

-

Royal Society of Chemistry. (2012, February 29). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

-

Bakshi, M., & Singh, S. (2002). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. PMC. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nelsonlabs.com [nelsonlabs.com]

- 4. onyxipca.com [onyxipca.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. uregina.ca [uregina.ca]

- 11. Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. edu.rsc.org [edu.rsc.org]

- 13. kinampark.com [kinampark.com]

- 14. sepscience.com [sepscience.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro Toxicity Screening of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide: A Strategic Approach

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive strategy for the preliminary in vitro toxicity screening of the novel chemical entity, 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide. Given the absence of existing toxicological data for this compound, a tiered, multi-parametric approach is essential to build a foundational safety profile. This document provides detailed, step-by-step protocols for assessing cytotoxicity, genotoxicity, and potential mechanisms of action, grounded in established scientific principles and regulatory considerations. The methodologies are designed to be self-validating and provide a robust dataset to inform further drug development decisions.

Introduction: The Rationale for a Phased Screening Approach

2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide is a novel small molecule with potential therapeutic applications. As with any new chemical entity (NCE), a thorough evaluation of its safety profile is paramount before proceeding to more complex biological and preclinical studies. The presence of a bromine atom and a fluorinated aromatic ring suggests the potential for metabolic activation into reactive species, necessitating a careful and early assessment of its toxicological liabilities.

This guide advocates for a phased in vitro screening cascade. This approach is both resource-efficient and scientifically rigorous, allowing for early identification of potential hazards and informed decision-making. Our strategy is built on three pillars:

-

Pillar 1: General Cytotoxicity Assessment: To determine the concentration range at which the compound elicits overt cell death.

-

Pillar 2: Genotoxicity Screening: To evaluate the potential for the compound to induce DNA damage, a critical indicator of long-term carcinogenic risk.

-

Pillar 3: Mechanistic Insights: To explore potential pathways of toxicity, such as oxidative stress or mitochondrial dysfunction.

This structured approach ensures that we build a comprehensive understanding of the compound's interaction with biological systems at a cellular level.

Compound Profile: 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide

| Parameter | Value | Source |

| IUPAC Name | 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide | Chemical Database |

| Molecular Formula | C10H11BrFNO | Chemical Database |

| Molecular Weight | 260.10 g/mol | Chemical Database |

| Chemical Structure | (Image of structure would be here) | Chemical Database |

| Solubility | To be determined empirically (e.g., in DMSO, Ethanol) | Internal Data |

Expert Insight: The initial characterization of the compound's solubility is a critical, often overlooked, first step. The choice of solvent (typically DMSO) and the final concentration used in assays must be carefully controlled, as the solvent itself can induce toxicity at higher concentrations. A solvent toxicity control is mandatory in all subsequent experiments.

Pillar 1: General Cytotoxicity Assessment

The first step is to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50). We will employ two distinct assays that measure different endpoints of cell death, providing a more robust and validated assessment.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for dual-endpoint cytotoxicity assessment.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells with active dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan crystals.

Principle: The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.

Principle: Measuring LDH activity in the supernatant provides a direct measure of cell lysis. This serves as a counter-assay to MTT to confirm cell death and not just metabolic inhibition.

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel plate.

-

Sample Collection: After the 72-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of LDH release for each treatment condition relative to this maximum.

Pillar 2: Genotoxicity Screening

Genotoxicity assessment is crucial to identify compounds that can cause DNA damage, potentially leading to mutations and cancer. The Ames test is a widely accepted bacterial reverse mutation assay for this purpose.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. A genotoxic compound can cause a reverse mutation, restoring the ability of the bacteria to synthesize histidine and thus grow on the histidine-free medium. The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

Step-by-Step Protocol:

-

Strain Selection: Use at least two strains of Salmonella typhimurium, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).

-

Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 mix.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.

-

Plating: After a short pre-incubation, mix the contents with molten top agar and pour it onto a minimal glucose agar plate (histidine-free).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+) on each plate.

-

Analysis: A compound is considered genotoxic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (spontaneous reversion) rate observed in the negative control.

Pillar 3: Mechanistic Insights - Reactive Oxygen Species (ROS) Production

Understanding how a compound elicits toxicity is a key part of the safety assessment. The presence of the halogenated aromatic ring in our test compound suggests that oxidative stress could be a potential mechanism.

Protocol: DCFH-DA Assay for Intracellular ROS

Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the molecule. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Protocol:

-

Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

-

Dye Loading: Wash the cells with warm PBS and incubate them with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.

-

Compound Treatment: Wash the cells again to remove excess dye and then treat them with 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide at sub-lethal concentrations (e.g., IC20, determined from the cytotoxicity assays). Include a vehicle control and a positive control (e.g., H2O2).

-

Data Acquisition: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at multiple time points (e.g., 1, 2, 4, and 6 hours) using a fluorescence plate reader.

-

Analysis: An increase in fluorescence intensity relative to the vehicle control indicates an increase in intracellular ROS production.

Data Interpretation and Next Steps

The data generated from this preliminary screening will provide a foundational understanding of the in vitro toxicity profile of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide.

| Assay | Endpoint | Interpretation of a "Positive" Result | Next Steps if Positive |

| MTT / LDH | Cell Viability / Lysis | Dose-dependent decrease in viability (IC50 < 10 µM is a common threshold for concern). | Proceed with mechanistic studies (e.g., apoptosis vs. necrosis assays) to understand the mode of cell death. |

| Ames Test | Gene Mutation | A ≥2-fold, dose-dependent increase in revertant colonies compared to control. | Further genotoxicity testing (e.g., in vitro micronucleus assay in mammalian cells) is required. High genotoxic potential may halt development. |

| DCFH-DA | ROS Production | Significant, dose-dependent increase in fluorescence. | Investigate mitochondrial dysfunction (e.g., JC-1 assay for mitochondrial membrane potential) and profile antioxidant response pathways. |

Conclusion

This guide provides a robust, multi-faceted strategy for the initial in vitro toxicity assessment of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide. By integrating assays for cytotoxicity, genotoxicity, and mechanistic endpoints, this approach allows for a comprehensive and early characterization of the compound's safety profile. The results from these studies are critical for making informed go/no-go decisions in the drug development pipeline and for guiding the design of future, more complex preclinical safety studies.

References

-

Organisation for Economic Co-operation and Development (OECD). (1997). OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS-producing myeloid-derived suppressor cells. In Cancer Immunotherapy: Methods and Protocols (pp. 95-104). Humana Press. (Provides background on DCFH-DA assay). [Link]

-

PubChem. Compound Summary for CID 13856403, 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]

2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide in palladium-catalyzed cross-coupling reactions

An In-Depth Guide to the Application of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide in Palladium-Catalyzed Cross-Coupling Reactions

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of . The focus is on providing robust protocols and explaining the underlying scientific principles that govern these transformations, thereby enabling rational experimental design and optimization.

Introduction: A Versatile Chiral Building Block

2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide is a valuable synthetic intermediate, distinguished by several key structural features. The α-bromo amide functionality serves as a reactive handle for carbon-carbon and carbon-heteroatom bond formation. The presence of a fluorine atom on the N-aryl ring is of particular significance in medicinal chemistry, as fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Furthermore, the stereocenter at the α-carbon offers the potential for developing chiral molecules, a critical aspect of modern drug design.

The primary application of this substrate in palladium-catalyzed reactions is the α-arylation of the amide, a powerful method for constructing α-aryl amides. These motifs are prevalent in a wide range of biologically active compounds and natural products.

Core Reaction: Palladium-Catalyzed α-Arylation of Amides

The most prominent cross-coupling reaction for this substrate is the palladium-catalyzed α-arylation, which forms a new carbon-carbon bond at the carbon bearing the bromine atom. This transformation typically couples the α-bromo amide with an organoboron reagent (Suzuki-Miyaura coupling) or other organometallic partners.[4][5]

Reaction Principle and Catalytic Cycle

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which is fundamental to many cross-coupling reactions.[6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the α-bromo amide. This is often the rate-determining step and forms a Pd(II) intermediate.

-

Transmetalation : In a Suzuki-Miyaura type coupling, the aryl group from an activated organoboron species (e.g., an arylboronic acid treated with a base) is transferred to the palladium center, displacing the bromide.[9]

-

Reductive Elimination : The two organic fragments (the α-amido group and the newly transferred aryl group) couple and are expelled from the palladium center. This step forms the desired α-aryl amide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nobelprize.org [nobelprize.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. surface.syr.edu [surface.syr.edu]